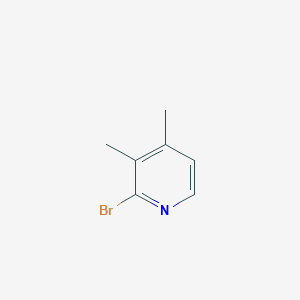

2-Bromo-3,4-dimethylpyridine

Beschreibung

Historical Context and Discovery

The discovery and development of 2-Bromo-3,4-dimethylpyridine emerged from the broader historical investigation of pyridine derivatives that began in the mid-nineteenth century. The foundational work on pyridine chemistry can be traced to Thomas Anderson, who in 1849 examined the contents of oil obtained through high-temperature heating of animal bones and separated a colorless liquid with distinctive properties. Anderson's pioneering work led to the isolation of pure pyridine two years later, establishing the foundation for subsequent investigations into substituted pyridine derivatives. The development of halogenated pyridines, including this compound, followed as researchers recognized the enhanced reactivity and synthetic utility that halogen substitution provided to the pyridine framework.

The specific compound this compound belongs to the lutidine family, which was discovered in Dippel's oil and named as an anagram of toluidine by Thomas Anderson in 1851. The lutidines, representing dimethyl derivatives of pyridine, demonstrated chemical properties that resembled those of the parent pyridine compound, although the presence of methyl groups introduced steric considerations that affected certain reactions. The introduction of bromine substitution to create this compound represented a further advancement in the synthetic manipulation of these heterocyclic systems, providing enhanced electrophilic properties that proved valuable in subsequent chemical transformations.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance in heterocyclic chemistry due to its unique electronic and steric properties that facilitate diverse chemical transformations. The compound demonstrates significant utility in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals, where the bromine atom serves as a versatile leaving group for nucleophilic substitution reactions. The presence of the bromine substituent introduces electrophilic properties that make the compound especially useful in various chemical reactions, including nucleophilic substitutions that can introduce different functional groups onto the pyridine ring system.

Recent research has highlighted the critical role of halogenated pyridines in drug discovery and development processes. Pyridine halogenation reactions have proven crucial for obtaining the vast array of derivatives required for pharmaceutical and agrochemical development. The strategic placement of the bromine atom at the 2-position, combined with methyl substitution at positions 3 and 4, creates a unique substitution pattern that enables selective functionalization approaches. This compound exemplifies the broader significance of halopyridines as key building blocks for synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes, addressing the ongoing need for efficient synthetic routes to these valuable intermediates.

The compound's importance extends to mechanistic studies in heterocyclic chemistry, where researchers have investigated the dynamics of bond dissociation in methylated pyridine systems. Studies examining the photolysis of various positional isomers of dimethylpyridines have revealed that the dynamics of carbon-carbon bond dissociation in the cationic ground state of methyl pyridines shows site selectivity, with preferential cleavage occurring in positions ortho to the pyridinic nitrogen atom. These findings contribute to the fundamental understanding of reactivity patterns in substituted pyridine systems and inform the design of synthetic strategies involving these compounds.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound's Chemical Abstracts Service registry number is 33204-85-2, providing a unique identifier for this specific molecular entity. The systematic name clearly indicates the positions of substitution on the pyridine ring: the bromine atom occupies position 2, while methyl groups are located at positions 3 and 4 of the six-membered heterocyclic ring.

Alternative nomenclature for this compound includes the designation as 2-Bromo-3,4-lutidine, reflecting its membership in the lutidine family of dimethylpyridines. The lutidine classification encompasses six distinct isomers of dimethylpyridine, each differing in the positions of the two methyl substituents on the pyridine ring. The specific 3,4-substitution pattern of the methyl groups in this compound places it within the 3,4-lutidine subcategory, distinguished from other lutidine isomers such as 2,3-lutidine, 2,4-lutidine, 2,5-lutidine, 2,6-lutidine, and 3,5-lutidine.

The molecular formula of this compound is C₇H₈BrN, with a molecular weight of 186.05 grams per mole. The compound's structure can be represented by the SMILES notation CC1=C(C(=NC=C1)Br)C, which provides a linear representation of the molecular connectivity. The InChI key MUTMUJVXPZWDPY-UHFFFAOYSA-N serves as a unique chemical identifier that facilitates database searches and chemical informatics applications.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 33204-85-2 |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| Systematic Name | This compound |

| Alternative Name | 2-Bromo-3,4-lutidine |

| PubChem Compound Identifier | 21822291 |

Position in Pyridine-Based Compound Family

This compound occupies a distinctive position within the extensive family of pyridine-based compounds, representing a specific intersection of halogenation and methylation patterns that confer unique chemical properties. The compound belongs to the broader category of lutidines, which comprise all six possible isomers of dimethylpyridine. Among these lutidine isomers, the 3,4-dimethyl substitution pattern creates a unique electronic environment that influences the compound's reactivity and physical properties.

The position of this compound within the pyridine family hierarchy can be understood through comparison with related compounds. The parent compound, 3,4-dimethylpyridine (3,4-lutidine), shares the same methyl substitution pattern but lacks the bromine functionality that significantly alters the compound's chemical behavior. The introduction of the bromine atom at position 2 creates an electron-withdrawing effect that modifies the electronic distribution throughout the pyridine ring, influencing both the basicity of the nitrogen atom and the reactivity of other positions on the ring.

Research examining the regioselectivity of bromination in unsymmetrical dimethylpyridines has demonstrated that nitrogen in the pyridine ring exerts deactivating inductive effects. Competition studies between different dimethylpyridine isomers toward bromination reveal that the reaction preferentially occurs at methyl groups positioned farther from the nitrogen atom in the ring. In the case of 3,4-lutidine, bromination studies have shown formation of 4,4-dibrominated products, indicating the preferential reactivity of the 4-position methyl group due to its greater distance from the electron-withdrawing nitrogen atom.

The compound's position in separation and purification hierarchies has been established through selective enclathration studies, where host compounds demonstrate differential affinities for various lutidine isomers. Competition experiments using specialized host molecules have shown that the preference for guest enclathration follows the sequence 3,4-lutidine > 2,6-lutidine > 2,3-lutidine > 2,5-lutidine > 2,4-lutidine ≈ 3,5-lutidine. This selectivity pattern reflects the unique steric and electronic properties of the 3,4-substitution pattern that distinguish it from other lutidine isomers.

| Lutidine Isomer | Systematic Name | Chemical Abstracts Service Number |

|---|---|---|

| 2,3-Lutidine | 2,3-Dimethylpyridine | 583-61-9 |

| 2,4-Lutidine | 2,4-Dimethylpyridine | 108-47-4 |

| 2,5-Lutidine | 2,5-Dimethylpyridine | 589-93-5 |

| 2,6-Lutidine | 2,6-Dimethylpyridine | 108-48-5 |

| 3,4-Lutidine | 3,4-Dimethylpyridine | 583-58-4 |

| 3,5-Lutidine | 3,5-Dimethylpyridine | 591-22-0 |

The structural relationship between this compound and other halogenated pyridines demonstrates the systematic approach to heterocyclic modification that characterizes modern synthetic chemistry. The compound represents one example within a broader family of halopyridines that includes various combinations of halogen substitution and alkyl functionalization. The specific combination of bromine substitution at position 2 with dimethyl substitution at positions 3 and 4 creates a unique molecular architecture that has proven valuable in synthetic applications requiring precise electronic and steric control.

Eigenschaften

IUPAC Name |

2-bromo-3,4-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-4-9-7(8)6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTMUJVXPZWDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618479 | |

| Record name | 2-Bromo-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33204-85-2 | |

| Record name | 2-Bromo-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-3,4-DIMETHYLPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Bromination of 3,4-Dimethylpyridine

Method Overview:

The most straightforward approach to prepare 2-bromo-3,4-dimethylpyridine is the direct bromination of 3,4-dimethylpyridine. This method utilizes bromine (Br2) as the brominating agent, often in the presence of a Lewis acid catalyst such as iron (Fe) or aluminum bromide (AlBr3), which facilitates electrophilic aromatic substitution predominantly at the 2-position of the pyridine ring.

- Bromine is added slowly to a solution of 3,4-dimethylpyridine under controlled temperature conditions to avoid polybromination.

- Catalysts like Fe or AlBr3 are used to enhance regioselectivity and reaction rate.

- The reaction temperature is typically maintained at mild to moderate levels (often 0–50 °C) to control selectivity.

- Solvents such as chloroform or dichloromethane can be used to dissolve reactants and control the reaction environment.

- Simple and direct approach.

- Scalable for industrial production with continuous flow reactors improving safety and efficiency.

- Requires careful control to avoid overbromination or substitution at undesired positions.

- Purification may be necessary to isolate the mono-brominated product.

Lithiation Followed by Bromination

Method Overview:

An alternative synthetic route involves the lithiation of 3,4-dimethylpyridine followed by quenching with a brominating agent. This method offers higher regioselectivity and yield.

- Lithiation: Treatment of 3,4-dimethylpyridine with a strong base such as n-butyllithium (n-BuLi) at low temperatures (typically −78 °C) to generate the lithiated intermediate selectively at the 2-position.

- Bromination: Subsequent reaction of this intermediate with a brominating agent such as carbon tetrabromide (CBr4) or bromine to introduce the bromine atom.

- High regioselectivity and yield.

- Minimizes side reactions and overbromination.

- Requires stringent anhydrous and low-temperature conditions.

- Use of pyrophoric reagents (n-BuLi) demands careful handling and specialized equipment.

Directed Functional Group Transformation via Aminopyridine Intermediates

Patent-Reported Process:

A sophisticated method described in recent patents involves the preparation of 5-bromo-3,4-dimethylpyridin-2-amine derivatives, which can be adapted for this compound synthesis through selective transformations.

- Starting from 2-amino-3,5-dibromo-4-methylpyridine, a directing group such as N,N-dimethylformamide-dimethylacetal is introduced to form an imidamide intermediate.

- This intermediate undergoes selective methylation at the 3-bromo substituent via reaction with methyl zinc compounds in the presence of nickel catalysts, effectively replacing the 3-bromo with a methyl group while retaining the 2-bromo substituent.

- Hydrolysis under acidic conditions removes the directing group, regenerating the amine functionality and yielding the desired brominated pyridine derivative.

Reaction Scheme Summary:

| Step | Reaction Description | Key Reagents | Conditions |

|---|---|---|---|

| (a) | Formation of directing group on amine | 1,1-dimethoxy-N,N-dimethylmethanamine | Ambient to mild heating |

| (b) | Methylation replacing 3-bromo substituent | Methyl zinc compound, nickel catalyst | Controlled temperature, inert atmosphere |

| (c) | Hydrolysis to remove directing group | Acidic aqueous conditions | Mild heating |

- High regioselectivity and control over substitution pattern.

- Useful for complex derivative synthesis.

- Multi-step process requiring specialized reagents and catalysts.

- More suitable for research or fine chemical production than bulk industrial synthesis.

Industrial Considerations and Purification

- Large-scale bromination typically employs automated reactors with precise control over reagent addition, temperature, and reaction time.

- Continuous flow reactors are increasingly used to enhance safety (due to bromine handling) and improve product consistency.

- Chromatography (e.g., silica gel column chromatography) is used to separate mono-brominated products from polybrominated byproducts.

- Crystallization techniques are applied to obtain high-purity this compound.

Comparative Summary Table of Preparation Methods

| Preparation Method | Key Reagents & Catalysts | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination | Br2, Fe or AlBr3 | Mild temperature, controlled addition | Simple, scalable | Risk of overbromination |

| Lithiation + Bromination | n-BuLi, CBr4 or Br2 | Low temperature (−78 °C), anhydrous | High regioselectivity, yield | Requires pyrophoric reagents |

| Directed Group Functionalization | 1,1-dimethoxy-N,N-dimethylmethanamine, methyl zinc, Ni catalyst | Multi-step, controlled conditions | High selectivity, complex derivatives | Multi-step, specialized reagents |

| Industrial Continuous Flow | Br2, Fe or AlBr3 | Automated control, continuous flow | Enhanced safety, efficiency | Requires specialized equipment |

Research Findings and Notes

- The regioselective bromination at the 2-position of 3,4-dimethylpyridine is favored due to electronic effects of the methyl substituents and the pyridine nitrogen directing electrophilic substitution.

- Lithiation methods provide superior control but at the cost of operational complexity and safety concerns.

- Directed group strategies allow for further functionalization and are valuable in medicinal chemistry for synthesizing derivatives with precise substitution patterns.

- Industrially, bromination remains the predominant method, optimized by continuous flow technology to improve safety and reduce side products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3,4-dimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The methyl groups on the pyridine ring can undergo oxidation to form corresponding carboxylic acids or reduction to form methyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Suzuki-Miyaura Coupling: Boronic acids and palladium catalysts are used under mild conditions, often in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products

Substitution Products: Depending on the nucleophile, products can include 2-amino-3,4-dimethylpyridine, 2-thio-3,4-dimethylpyridine, and 2-alkoxy-3,4-dimethylpyridine.

Coupling Products: Products include various biaryl compounds formed through the Suzuki-Miyaura coupling.

Oxidation Products: Products include this compound-5-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3,4-dimethylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential drug candidates.

Medicine: It is used in medicinal chemistry for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-Bromo-3,4-dimethylpyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations, such as substitution or coupling. In biological systems, its mechanism of action would depend on the target molecule it interacts with, such as an enzyme or receptor. The bromine atom and the methyl groups on the pyridine ring can influence its reactivity and binding affinity to molecular targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparison

The following table summarizes key molecular parameters of 2-Bromo-3,4-dimethylpyridine and related compounds:

Biologische Aktivität

2-Bromo-3,4-dimethylpyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHBrN

Molecular Weight: Approximately 186.05 g/mol

Structural Features: The compound features a bromine atom and two methyl groups attached to a pyridine ring, influencing its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves bromination of 3,4-dimethylpyridine using bromine or brominating agents under controlled conditions. Various methods can be employed to optimize yield and purity.

Anticancer Potential

Recent studies have highlighted the anticancer potential of related compounds within the pyridine class. While specific data on this compound is limited, its structural analogs have shown significant biological activity:

- In vitro studies indicate that pyridine derivatives can interact with various biological targets, including enzymes and receptors involved in cancer progression.

- For example, compounds with similar structures have demonstrated cytotoxicity against multiple cancer cell lines. A study reported IC values for certain derivatives ranging from 0.3 µM to 1.18 µM against various cancer types including leukemia and melanoma .

Mechanistic Insights

The mechanism of action for compounds similar to this compound often involves:

- Enzyme inhibition: Many pyridine derivatives exhibit inhibitory effects on key enzymes involved in tumor growth.

- Receptor modulation: These compounds may also modulate receptor activity, impacting signaling pathways critical for cancer cell survival.

Case Studies

- Cytotoxicity Assays: A study evaluated various pyridine derivatives against cancer cell lines using MTT assays. Notably, one derivative showed an IC of 0.275 µM, indicating potent activity compared to standard chemotherapeutics .

- Enzyme Inhibition Studies: Research focused on the inhibitory effects of pyridine derivatives on alkaline phosphatase showed promising results with IC values significantly lower than traditional inhibitors .

Comparative Analysis

| Compound Name | IC (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A (similar structure) | 0.275 | Melanoma | Enzyme inhibition |

| Compound B (related derivative) | 1.18 | HepG2 (liver cancer) | Receptor modulation |

| This compound | TBD | TBD | TBD |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Bromo-3,4-dimethylpyridine?

- Methodology : A typical approach involves halogenation of pre-functionalized pyridine derivatives. For example, bromination of 3,4-dimethylpyridine using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Alternatively, coupling reactions (e.g., Suzuki-Miyaura) with boronic acids can introduce substituents post-bromination. Sodium cyanoborohydride-mediated reductive amination, as demonstrated in analogous pyridine syntheses, may also be adapted .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology :

- NMR : H and C NMR to confirm substituent positions and bromine integration.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as seen in structurally similar compounds like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

Q. What safety precautions are necessary when handling this compound?

- Guidelines : Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Avoid inhalation or skin contact. First-aid measures for similar brominated pyridines include rinsing with water for 15 minutes upon exposure and seeking medical attention .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Analysis : Electron-withdrawing groups (e.g., fluorine, nitro) adjacent to bromine enhance electrophilicity, accelerating metal insertion in Pd-catalyzed couplings. For instance, fluorinated pyridines exhibit heightened reactivity due to fluorine’s inductive effects . Nitro groups in analogous compounds activate the pyridine ring for nucleophilic substitution .

Q. What strategies mitigate competing side reactions in palladium-catalyzed couplings involving this compound?

- Experimental Design :

- Ligand Optimization : Bulky ligands (e.g., SPhos) suppress β-hydride elimination.

- Temperature Control : Lower temperatures reduce undesired homocoupling.

- Additives : Silver salts (e.g., AgCO) scavenge halides, improving catalyst turnover. Evidence from Pd(IV) fluoride complex studies highlights the role of oxidants in modulating reactivity .

Q. How can conflicting data on optimal amination conditions be resolved?

- Data Contradiction Analysis : Systematic screening of parameters (temperature, catalyst loading, solvent polarity) is critical. Kinetic studies and density functional theory (DFT) calculations can identify rate-limiting steps. For example, conflicting yields in amination reactions may arise from competing SNAr vs. metal-mediated pathways, necessitating mechanistic probes like isotopic labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.